molecular formula C12H10F4O3 B1403224 Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate CAS No. 870823-14-6

Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate

Cat. No.: B1403224
CAS No.: 870823-14-6
M. Wt: 278.2 g/mol
InChI Key: FWGBNSDWDWDOAU-UHFFFAOYSA-N
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Description

Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate is an organic compound that features a trifluoromethyl group and a fluorinated aromatic ring

Scientific Research Applications

Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate typically involves the esterification of 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing fluorine and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: The major product is 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoic acid.

    Reduction: The major product is Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Mechanism of Action

The mechanism by which Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl and fluorine groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxopropanoate
  • Ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-oxopropanoate
  • Ethyl 3-[2-iodo-5-(trifluoromethyl)phenyl]-3-oxopropanoate

Uniqueness

Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs with different halogen substituents.

Properties

IUPAC Name

ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGBNSDWDWDOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium ethyl malonate (10.2 g, 60 mmol), MgCl2 (6.3 g, 66 mmol), and triethylamine (28 ml, 200 mmol) were suspended in dry ethyl acetate (200 ml) and heated to 40° C. for 15 hr. A solution of 2-fluoro-5-trifluoromethylbenzoyl chloride (10 g, 44.1 mmol) in ethyl acetate (40 ml) was dropped in slowly (in about one hour). After another hour, the mixture was treated with 2N HCl (200 ml). The organic layer was washed with 0.5 N HCl 2×, 5% K2CO3 2×, brine 2×, and dried over Na2SO4. Evaporation of the solvent and vacuum drying afforded ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate as a pale yellow oil. NMR (500 MHz, CDCl3) δ: 1.25 (t, J=7.4 Hz, 3H); 1.32*; 4.00 (d, JF-H=3 Hz, 2H); 4.21 (q, J=7.4 Hz, 2H); 5.8*; 7.22*; 7.29 (t, J=10.3 Hz, 1H); 7.66*; 7.82 (br, 1H); 8.14*; 8.24 (d, J=6.4 Hz, 1H). Enol form* exists in about 35%.
Name
Potassium ethyl malonate
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Potassium ethyl malonate (10.2 g, 60 mmol), MgCl2(6.3 g, 66 mmol), and triethylamnine (28 ml, 200 mmol) were suspended in dry ethyl acetate (200 ml) and heated to 40° C. for 15 hr. A solution of 2-fluoro-5-trifluoromethylbenzoyl chloride (10 g, 44.1 mmol) in ethyl acetate (40 ml) was dropped in slowly (in about one hour). After another hour, the mixture was treated with 2N HCl (200 ml). The organic layer was washed with 0.5 N HCl 2×, 5% K2CO3 2×, brine 2×, and dried over Na2SO4. Evaporation of the solvent and vacuum drying afforded ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate as a pale yellow oil. NMR (500 MHz, CDCl3) δ: 1.25 (t, J=7.4 Hz, 3H); 1.32*; 4.00 (d, JF-H=3 Hz, 2H); 4.21 (q, J=7.4 Hz, 2H); 5.8*; 7.22*; 7.29 (t, J=10.3 Hz, 1H); 7.66*; 7.82 (br, 1H); 8.14*; 8.24 (d, J=6.4 Hz, 1H). Enol form* exists in about 35%.
Name
Potassium ethyl malonate
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate
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Reactant of Route 6
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Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate

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